
3-Methoxy-3-oxopropanoic acid
Overview
Description
3-Methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C₄H₆O₄. It is also known as monomethyl malonate. This compound is characterized by the presence of a methoxy group and a keto group attached to a propanoic acid backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-3-oxopropanoic acid can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst, followed by hydrolysis of the ester to yield the desired acid. Another method involves the reaction of methyl chloroformate with sodium malonate under basic conditions, followed by acidification to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
MOPA serves as a versatile intermediate in organic synthesis. It is utilized for:
- Synthesis of Pharmaceuticals : MOPA is employed in the development of complex drug molecules due to its ability to undergo various chemical transformations such as oxidation and reduction.
- Preparation of Functionalized Derivatives : The compound can be modified to produce derivatives with specific biological activities .
Biochemical Studies
In biological research, MOPA is used to investigate:
- Enzyme Mechanisms : It acts as a substrate for certain enzymes, helping researchers understand metabolic pathways and enzyme kinetics.
- Metabolic Pathways : Its derivatives may exhibit bioactivity due to the presence of functional groups that participate in biological reactions .
Medical Applications
Research into MOPA's therapeutic potential includes:
- Drug Development : MOPA is explored as a precursor for synthesizing new drugs aimed at treating various diseases. Its structural features suggest possible interactions with biological systems that could lead to novel therapeutic agents.
Industrial Applications
MOPA is also valuable in industrial settings for:
- Production of Polymers and Resins : It is used in the synthesis of materials that require specific chemical properties derived from its unique structure .
Case Study 1: Synthesis of Quinolinyl Derivatives
A study demonstrated the use of MOPA in synthesizing quinolinyl derivatives, which are important for their potential antimalarial activity. The synthesis involved hydrolysis of pyranoquinolinedione using MOPA as a key intermediate, showcasing its utility in producing biologically active compounds .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on MOPA's role in inhibiting specific enzymes involved in metabolic pathways. The compound was found to bind effectively to enzyme active sites, providing insights into its potential as an inhibitor for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biochemical studies, it is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-oxopropanoate: Similar in structure but lacks the methoxy group.
3-Methoxypropionic acid: Similar but lacks the keto group.
Methyl malonyl chloride: Similar but contains a chloroformyl group instead of the methoxy group
Uniqueness: 3-Methoxy-3-oxopropanoic acid is unique due to the presence of both a methoxy group and a keto group on the propanoic acid backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Biological Activity
3-Methoxy-3-oxopropanoic acid (CAS Number: 16695-14-0) is an organic compound with notable structural features, including a methoxy group and a ketone functional group. This compound is recognized for its potential applications in organic synthesis and its interactions within biological systems. Despite limited specific documentation on its biological activities, the characteristics of this compound suggest it may influence various metabolic pathways and enzyme interactions.
The molecular formula of this compound is with a molecular weight of approximately 118.09 g/mol. It has a density of about 1.3 g/cm³ and a boiling point of approximately 232.1 °C . The compound's structure allows it to be utilized as an intermediate in various chemical reactions, which can lead to the synthesis of bioactive derivatives.
Property | Value |
---|---|
Molecular Formula | C₄H₆O₄ |
Molecular Weight | 118.09 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 232.1 °C |
Synonyms | Methyl hydrogen malonate, Monomethyl malonate |
Enzyme Interactions
The presence of both methoxy and ketone groups in this compound suggests potential interactions with various enzymes, which may facilitate metabolic processes. These functional groups are known to participate in biological reactions, possibly acting as substrates for enzymatic activity . While specific studies focusing solely on this compound are scarce, similar compounds have been studied for their biological effects.
Potential Applications
Research indicates that derivatives of propanoic acid, including those with methoxy and ketone functionalities, may exhibit antimicrobial, antimalarial, and antiparasitic activities . The structural similarities to other bioactive compounds imply that this compound could also possess such properties.
Toxicological Profile
Despite its potential benefits, safety data indicates that this compound can be harmful if inhaled or if it comes into contact with skin. It is classified as an irritant, causing skin and eye irritation upon exposure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-3-oxopropanoic acid, and how do they compare in efficiency?
- Answer : Two primary methods are documented:
Esterification of malonic acid : Reacting malonic acid with methanol under acidic conditions to yield the monoester (this compound). This method requires careful control of stoichiometry to avoid di-ester formation .
Palladium-catalyzed coupling : Used in aryl-functionalized derivatives, such as 2-(2,4-dimethoxyphenyl)-3-methoxy-3-oxopropanoic acid, via cross-coupling reactions. This approach achieves high yields (87%) but demands anhydrous conditions and specialized catalysts (e.g., EDCI, DMAP) .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Answer : Key characterization methods include:
- ¹H/¹³C NMR : Distinct peaks for the methoxy (δ ~3.74 ppm, singlet) and carbonyl groups (δ ~167–173 ppm). For derivatives, aromatic protons appear at δ 6.5–7.5 ppm (e.g., 2-(2,4-dimethoxyphenyl) variant) .
- FT-IR : Strong absorption at ~1734 cm⁻¹ (C=O stretch) and ~1198 cm⁻¹ (C-O of ester) .
- HRMS : Confirm molecular ion peaks (e.g., [C₂₆H₅₀O₁₄ + Na]⁺ at m/z 609.30928) .
Technique | Key Signals | Example Data (from ) |
---|---|---|
¹H NMR | Methoxy: δ 3.74 ppm (s, 3H); Ethylene glycol chains: δ 3.43–3.70 ppm (m) | |
¹³C NMR | Carbonyl: δ 167.05, 166.57 ppm; Methoxy: δ 52.62 ppm |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Catalyst selection : Use EDCI/DMAP for esterification to minimize side reactions .
- Solvent choice : Anhydrous DCM or THF prevents hydrolysis of the ester group .
- Purification : Dual-column chromatography (e.g., ethyl acetate followed by 5% ethanol in DCM) removes unreacted starting materials .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., coupling reactions) to avoid decomposition .
Q. What strategies address instability or decomposition during storage?
- Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and oxidation .
- Handling : Use gloveboxes for hygroscopic intermediates. Avoid prolonged exposure to light, as aryl derivatives may photodegrade .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Answer :
- Cross-validation : Compare with NIST reference data (e.g., 3-(3-Methoxyphenyl)propanoic acid: δ 3.74 ppm for methoxy) .
- Isotopic labeling : Use deuterated solvents (CDCl₃) to confirm solvent-related shifts .
- Synthetic controls : Prepare authentic samples via alternative routes to verify reproducibility .
Q. What is the role of this compound in synthesizing functional materials (e.g., organic semiconductors)?
- Answer : The compound serves as a precursor for branched ethylene glycol-based malonates (e.g., M6 in ), which enhance dielectric constants in organic semiconductors. Key steps:
- Functionalization : Coupling with oligoethylene glycol chains (e.g., 2b in ) via ester linkages.
- Purification : Silica gel chromatography ensures monodisperse products for consistent device performance .
Q. What safety protocols are critical for handling this compound and its derivatives?
- Answer :
- Hazard mitigation : Although classified as "no known hazard" in some SDS, assume irritant properties. Use PPE (gloves, goggles) .
- Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) and collaborate with certified waste management services .
Q. Applications in Academic Research
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Answer : The ester group enables facile derivatization:
- Peptide coupling : React with amino acids (e.g., tert-butoxycarbonyl-protected variants) to generate prodrug candidates .
- Enzyme inhibition studies : Modify the methoxy group to probe active-site interactions (e.g., tyrosine kinase inhibitors) .
Q. What methodological challenges arise when using this compound in multi-step organic syntheses?
- Answer :
- Competing reactivity : The β-keto ester moiety may undergo unintended cyclization. Mitigate by using bulky protecting groups (e.g., benzyl in ) .
- Scale-up limitations : Low yields in Pd-catalyzed reactions require catalyst recycling or flow chemistry approaches .
Properties
IUPAC Name |
3-methoxy-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZQAXFSQKDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347001 | |
Record name | 3-Methoxy-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-14-0 | |
Record name | 3-Methoxy-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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